molecular formula C13H18N2O3 B4524979 N'-propanoyl-2-propoxybenzohydrazide

N'-propanoyl-2-propoxybenzohydrazide

Cat. No.: B4524979
M. Wt: 250.29 g/mol
InChI Key: MSYIFKZVTFVMNY-UHFFFAOYSA-N
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Description

N’-propanoyl-2-propoxybenzohydrazide is an organic compound with the molecular formula C13H18N2O3 It is a derivative of benzohydrazide, characterized by the presence of a propanoyl group and a propoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-propanoyl-2-propoxybenzohydrazide typically involves the reaction of 2-propoxybenzoic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with hydrazine to form the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 10-24 hours

Industrial Production Methods

Industrial production of N’-propanoyl-2-propoxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification steps: such as recrystallization or chromatography to obtain high-purity product.

    Quality control measures: to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-propanoyl-2-propoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Can be reduced to form hydrazine derivatives.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Corresponding oxides and carboxylic acids.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Halogenated or alkylated benzohydrazides.

Scientific Research Applications

N’-propanoyl-2-propoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-propanoyl-2-propoxybenzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

    Binding to enzymes: and inhibiting their activity.

    Interacting with cellular receptors: and modulating signal transduction pathways.

    Inducing oxidative stress: in cells, leading to cell death in certain contexts.

Comparison with Similar Compounds

Similar Compounds

  • N’-propanoyl-2-methoxybenzohydrazide
  • N’-propanoyl-2-ethoxybenzohydrazide
  • N’-propanoyl-2-butoxybenzohydrazide

Uniqueness

N’-propanoyl-2-propoxybenzohydrazide is unique due to its specific propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N'-propanoyl-2-propoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-9-18-11-8-6-5-7-10(11)13(17)15-14-12(16)4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYIFKZVTFVMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NNC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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